2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that combines the structural features of indazole, thienopyrimidine, and chloroamine. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine typically involves multiple steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[3,2-d]pyrimidine-2,4-diol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base like DMF or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound.
Scientific Research Applications
2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The indazole and thienopyrimidine moieties are known to bind to various biological targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-thieno[3,2-d]pyrimidin-4-amine: Lacks the indazole moiety but shares the thienopyrimidine core.
N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine: Lacks the chloro group but retains the indazole and thienopyrimidine structures.
Uniqueness
2-Chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(1H-indazol-5-yl)thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5S/c14-13-17-10-3-4-20-11(10)12(18-13)16-8-1-2-9-7(5-8)6-15-19-9/h1-6H,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQZJFEMKROTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC3=NC(=NC4=C3SC=C4)Cl)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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